molecular formula C9H10O2S B2924911 5-(Cyclopropylmethyl)thiophene-2-carboxylic acid CAS No. 1781767-22-3

5-(Cyclopropylmethyl)thiophene-2-carboxylic acid

Cat. No. B2924911
CAS RN: 1781767-22-3
M. Wt: 182.24
InChI Key: SPLVNLOXIZBXDS-UHFFFAOYSA-N
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Description

“5-(Cyclopropylmethyl)thiophene-2-carboxylic acid” is a chemical compound that has generated significant research interest in recent years. It is a high-quality reference standard used for pharmaceutical testing .


Synthesis Analysis

The synthesis of thiophene derivatives has been widely studied. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular formula of “5-(Cyclopropylmethyl)thiophene-2-carboxylic acid” is C9H10O2S.


Chemical Reactions Analysis

Thiophene-2-carboxylic acid undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . The proposed mechanism of thiophenes-2-carbaldehyde derivatives synthesis involves the synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium alkoxide .

Scientific Research Applications

Here is a comprehensive analysis of the potential scientific research applications of 5-(Cyclopropylmethyl)thiophene-2-carboxylic acid, based on the general applications of thiophene derivatives:

Organic Semiconductors

Thiophene derivatives are known to play a significant role in the development of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Antimicrobial Agents

In the medical field, thiophene derivatives have been shown to exhibit antimicrobial properties, which could be leveraged in the development of new antibiotics or disinfectants .

Anti-inflammatory and Analgesic Agents

These compounds also display anti-inflammatory and analgesic activities, suggesting their use in creating new pain relief medications .

Antihypertensive Agents

Thiophene derivatives have been associated with antihypertensive effects, indicating potential applications in treating high blood pressure .

Antitumor Agents

There is evidence of antitumor activity among thiophene compounds, which could lead to new cancer treatments or research tools .

Corrosion Inhibitors

In industrial chemistry and material science, these derivatives are used as corrosion inhibitors, which could be an area of application for the compound .

Light-Emitting Diodes (LEDs)

Thiophene-mediated molecules are utilized in the fabrication of LEDs, suggesting potential use in material science and engineering .

Pharmaceutical Research

Given the broad range of pharmacological activities associated with thiophene moieties, such as anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor regulating activities, there is a vast field of pharmaceutical research where the compound could be applied .

Future Directions

“5-(Cyclopropylmethyl)thiophene-2-carboxylic acid” is a crucial intermediate in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . This suggests that it could play a significant role in the development of new pharmaceuticals.

properties

IUPAC Name

5-(cyclopropylmethyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)8-4-3-7(12-8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLVNLOXIZBXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylmethyl)thiophene-2-carboxylic acid

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